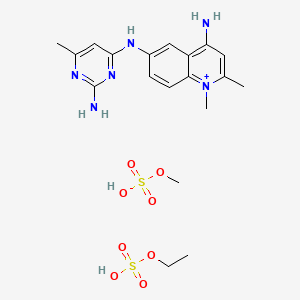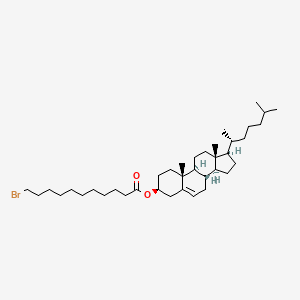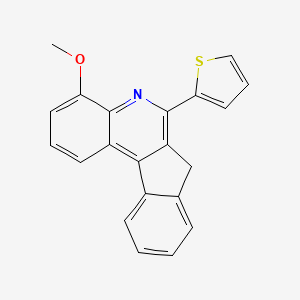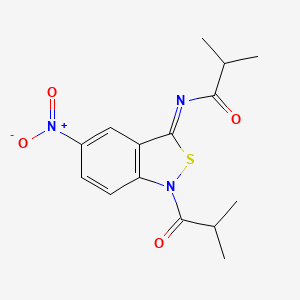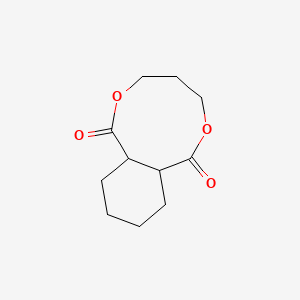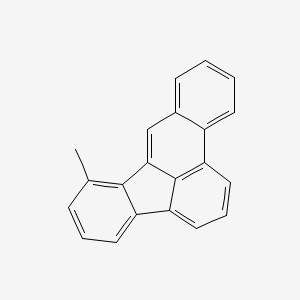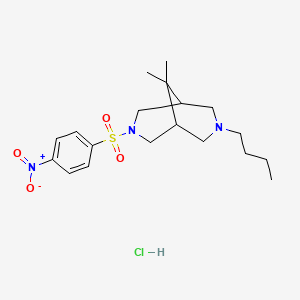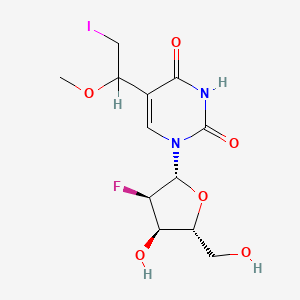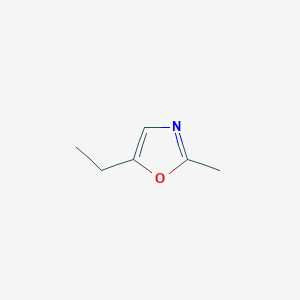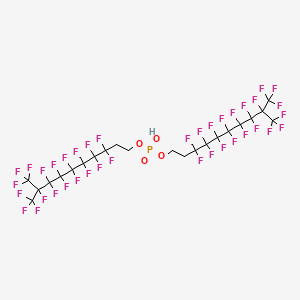![molecular formula C29H34O8 B12708873 1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid CAS No. 168456-95-9](/img/structure/B12708873.png)
1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid is a complex organic compound that combines the properties of both an alcohol and an acid. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. The combination of the hydroxypropoxy and phenyl groups with terephthalic acid gives this compound unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid typically involves multiple steps:
Formation of 2-Hydroxypropoxyphenylpropan-2-ylphenol: This intermediate is synthesized through a reaction between 2-hydroxypropoxybenzene and propan-2-ylbenzene under controlled conditions.
Esterification with Terephthalic Acid: The intermediate is then esterified with terephthalic acid in the presence of a catalyst, such as sulfuric acid, to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: Where the reactants are continuously fed into a reactor and the product is continuously removed, allowing for more efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid involves its interaction with molecular targets such as enzymes, receptors, or cellular membranes. The hydroxypropoxy and phenyl groups can interact with specific sites on these targets, leading to changes in their activity or function. The terephthalic acid component may also contribute to the compound’s overall effects by influencing its solubility, stability, or reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[4-[2-[4-(2-Hydroxyethoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol: Similar structure but with a hydroxyethoxy group instead of hydroxypropoxy.
1-[4-[2-[4-(2-Hydroxybutoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol: Similar structure but with a hydroxybutoxy group instead of hydroxypropoxy.
Uniqueness
1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid is unique due to the specific combination of hydroxypropoxy and phenyl groups with terephthalic acid. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
168456-95-9 |
|---|---|
Molekularformel |
C29H34O8 |
Molekulargewicht |
510.6 g/mol |
IUPAC-Name |
1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid |
InChI |
InChI=1S/C21H28O4.C8H6O4/c1-15(22)13-24-19-9-5-17(6-10-19)21(3,4)18-7-11-20(12-8-18)25-14-16(2)23;9-7(10)5-1-2-6(4-3-5)8(11)12/h5-12,15-16,22-23H,13-14H2,1-4H3;1-4H,(H,9,10)(H,11,12) |
InChI-Schlüssel |
YHRGLMUSBZIARA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)O)O.C1=CC(=CC=C1C(=O)O)C(=O)O |
Verwandte CAS-Nummern |
168456-95-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


